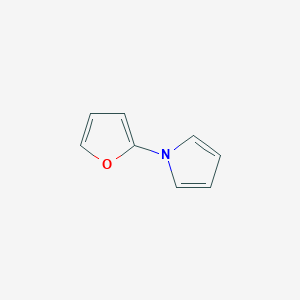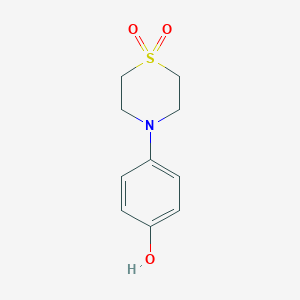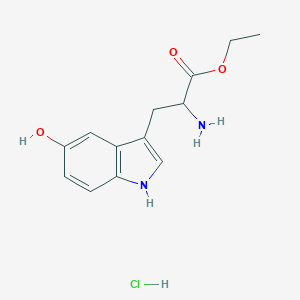
N-(2-Furanyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)pyrrole is an organic compound with the molecular formula C8H7NO It consists of a pyrrole ring fused to a furan ring, making it a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.
Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of furylpyrrole oxides.
Reduction: Formation of reduced furylpyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted furylpyrroles.
Aplicaciones Científicas De Investigación
1-(2-Furyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(2-Furyl)pyrrole can be compared with other similar heterocyclic compounds, such as:
2-(2-Furyl)pyrrole: Similar structure but different substitution pattern.
2-(2-Thienyl)pyrrole: Contains a thiophene ring instead of a furan ring.
3-Methyl-2-(2-furyl)-1-vinylpyrrole: Contains additional methyl and vinyl groups.
Uniqueness: 1-(2-Furyl)pyrrole is unique due to its specific fusion of pyrrole and furan rings, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
104792-12-3 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
Clave InChI |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
SMILES canónico |
C1=CN(C=C1)C2=CC=CO2 |
Sinónimos |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















